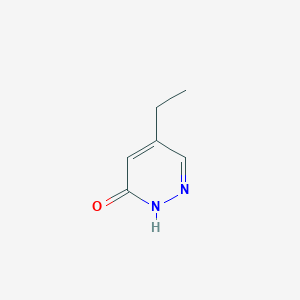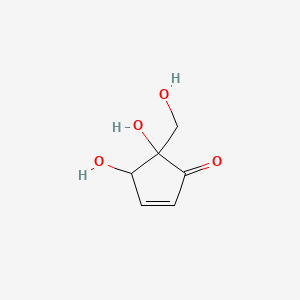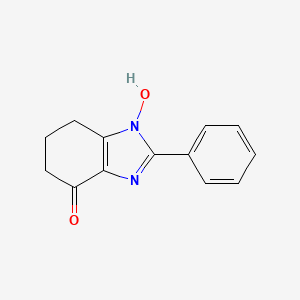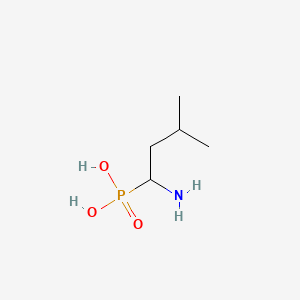
(1-Amino-3-methylbutyl)phosphonic acid
概要
説明
“(1-Amino-3-methylbutyl)phosphonic acid” is an organic compound with the molecular formula C5H14NO3P . It has a molecular weight of 167.14 . This compound is not intended for medical, surgical or other patient-oriented applications .
Synthesis Analysis
The synthesis of phosphorus-containing amino acids like “(1-Amino-3-methylbutyl)phosphonic acid” has been a topic of interest due to their diverse applications . The synthesis strategies reported in the literature involve the formation of P(III), P(IV), and P(V) phosphorus-containing amino acids with P–C, P–O, P–S, or P–N bonds . There are also methods for the reductive phosphination of amides that provide α-amino phosphonates in very good yields .Molecular Structure Analysis
The molecular structure of “(1-Amino-3-methylbutyl)phosphonic acid” consists of a phosphonic acid group attached to a 1-amino-3-methylbutyl group .科学的研究の応用
Antitumor Activity
(1-Amino-3-methylbutyl)phosphonic acid derivatives have been synthesized and tested for antitumor activity. Notably, a derivative bearing an alkyl substituent on the phosphonate exhibited significant activity against cancer cell lines both in vitro and in vivo. The antitumor potency of these compounds was found to depend on the stereochemistry of the phosphonate (Lavielle et al., 1991).
Synthesis Techniques
The asymmetric synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate has been detailed, highlighting the processes involving various intermediates and reactants. This represents a significant development in the synthetic methodology of such compounds (Smith et al., 2003).
Photodegradation Study
Phosphonates, including derivatives of (1-Amino-3-methylbutyl)phosphonic acid, have been studied for their photodegradation behavior in water. This research is vital in understanding the environmental impact and degradation pathways of these compounds (Lesueur, Pfeffer, & Fuerhacker, 2005).
Framework Synthesis
Frameworks of amino acids using (1-Amino-3-methylbutyl)phosphonic acid and its derivatives have been synthesized and characterized. These frameworks offer insights into the structural applications of phosphonic acids (Hartman, Todorov, Cruz, & Sevov, 2000).
Biological Applications
A review of aminophosphonic acids and their derivatives, including (1-Amino-3-methylbutyl)phosphonic acid, emphasizes their role as analogues of naturally occurring phosphates and as bio-isosteric phosphorus analogues of amino acids. Their resistance to enzymatic hydrolysis makes them useful in various biological applications (Orsini, Sello, & Sisti, 2010).
Redox Reactions
A study on amino-(3,4-dihydroxyphenyl)methyl phosphonic acid, an analog of (1-Amino-3-methylbutyl)phosphonic acid, revealed its involvement in redox reactions crucial in tyrosinase inhibition, a significant aspect in enzymatic studies (Gąsowska et al., 2002).
Calcium Binding
The interactions of various alpha-amino-phosphonic acids with calcium ions have been investigated, providing insights into the potential biomedical applications of these compounds (Demadis, Stavgianoudaki, Grossmann, Gruner, & Schwartz, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1-amino-3-methylbutyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAUCAWEADMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-3-methylbutyl)phosphonic acid | |
CAS RN |
20459-60-3 | |
| Record name | Phosphonic acid, P-(1-amino-3-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020459603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20459-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



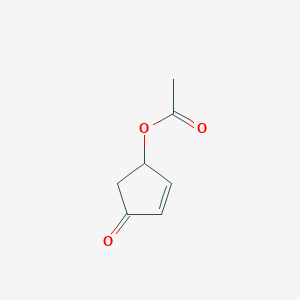




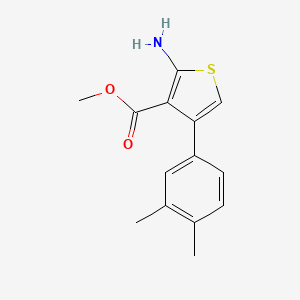
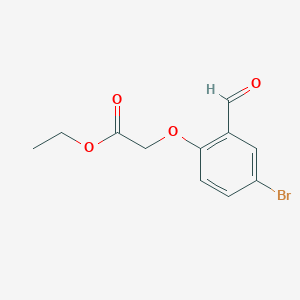
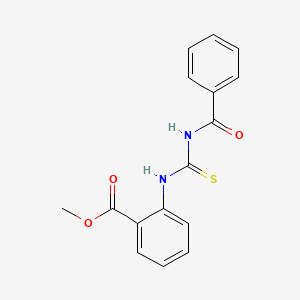
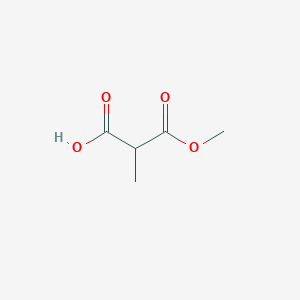
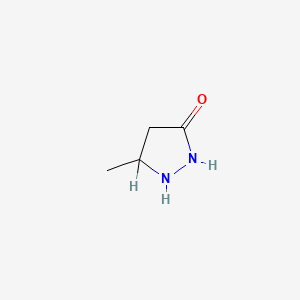
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1595388.png)
